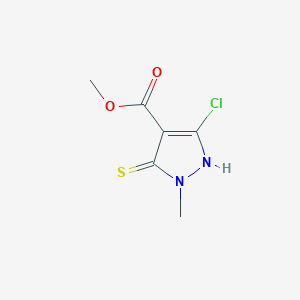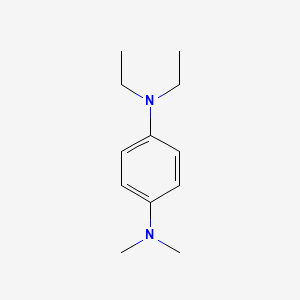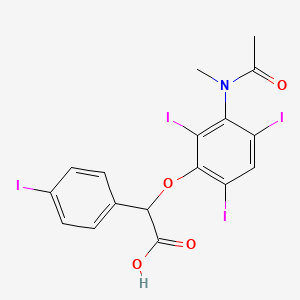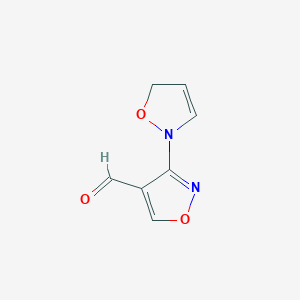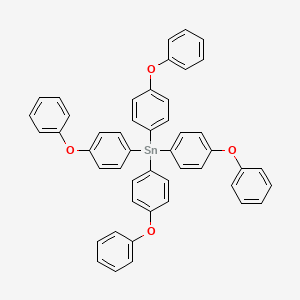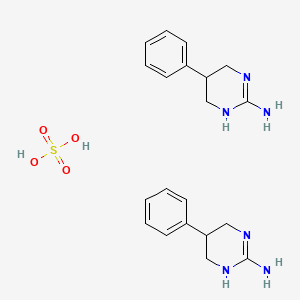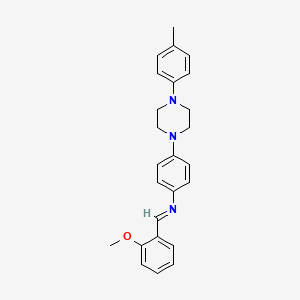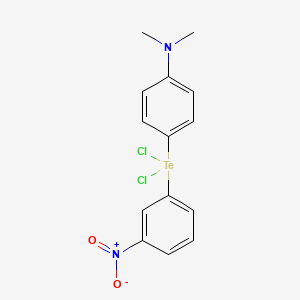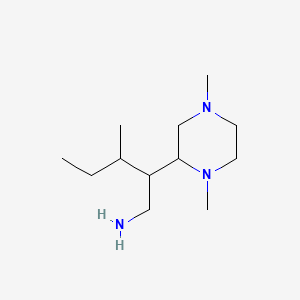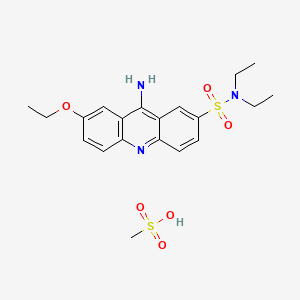
2-Acridinesulfonamide, 9-amino-7-ethoxy-N,N-diethyl-, monomethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acridinesulfonamide, 9-amino-7-ethoxy-N,N-diethyl-, monomethanesulfonate is a chemical compound known for its unique structure and properties. It is a derivative of acridine, a heterocyclic organic compound that is widely used in various chemical and biological applications. The compound’s structure includes an acridine core with sulfonamide, amino, and ethoxy groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acridinesulfonamide, 9-amino-7-ethoxy-N,N-diethyl-, monomethanesulfonate typically involves multiple steps, starting with the preparation of the acridine core The acridine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions
The amino and ethoxy groups are introduced through substitution reactions. For example, the amino group can be added via nucleophilic substitution using amines, while the ethoxy group can be introduced through etherification reactions using ethyl halides. The final step involves the formation of the monomethanesulfonate salt, which is achieved by reacting the compound with methanesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are used to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Acridinesulfonamide, 9-amino-7-ethoxy-N,N-diethyl-, monomethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, ethyl halides; often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone or sulfoxide derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to various substituted acridine derivatives.
Scientific Research Applications
2-Acridinesulfonamide, 9-amino-7-ethoxy-N,N-diethyl-, monomethanesulfonate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic potential in treating infections and cancer.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 2-Acridinesulfonamide, 9-amino-7-ethoxy-N,N-diethyl-, monomethanesulfonate involves its interaction with biological molecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound may interact with enzymes and proteins, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.
Proflavine: Another acridine derivative with antimicrobial properties.
Acriflavine: Used as an antiseptic and in the treatment of infections.
Uniqueness
2-Acridinesulfonamide, 9-amino-7-ethoxy-N,N-diethyl-, monomethanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
69220-47-9 |
|---|---|
Molecular Formula |
C20H27N3O6S2 |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
9-amino-7-ethoxy-N,N-diethylacridine-2-sulfonamide;methanesulfonic acid |
InChI |
InChI=1S/C19H23N3O3S.CH4O3S/c1-4-22(5-2)26(23,24)14-8-10-18-16(12-14)19(20)15-11-13(25-6-3)7-9-17(15)21-18;1-5(2,3)4/h7-12H,4-6H2,1-3H3,(H2,20,21);1H3,(H,2,3,4) |
InChI Key |
XSKWGGSFCUZFBL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C3=C(C=CC(=C3)OCC)N=C2C=C1)N.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


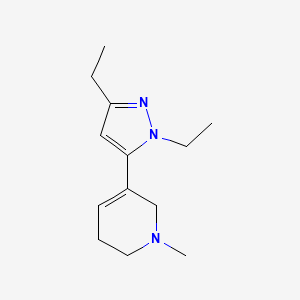
![N-Des-tert-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}docetaxel](/img/structure/B13808147.png)

